molecular formula C12H13N3O B1384290 2-anilino-5,6-dimethylpyrimidin-4(3H)-one CAS No. 97041-35-5

2-anilino-5,6-dimethylpyrimidin-4(3H)-one

Cat. No. B1384290
CAS RN: 97041-35-5
M. Wt: 215.25 g/mol
InChI Key: AFPHLTGBRIZBFM-UHFFFAOYSA-N
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Description

2-Anilino-5,6-dimethylpyrimidin-4(3H)-one, commonly referred to as 2-ADMP, is a synthetic compound with a variety of applications in the fields of medicinal chemistry and biochemistry. It is a key intermediate in the synthesis of a wide range of pharmaceuticals and other bioactive compounds, and has been studied extensively for its potential therapeutic and biochemical effects. In

Scientific Research Applications

Cyclin-Dependent Kinase Inhibition

2-Anilino-5,6-dimethylpyrimidin-4(3H)-one derivatives have been explored for their inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2. Studies reveal these compounds as potent ATP-antagonistic CDK2 inhibitors, with some showing very low nM K(i)s against CDK2. The antiproliferative and proapoptotic effects observed are consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).

Analgesic and Anti-inflammatory Agents

Compounds related to 2-anilino-5,6-dimethylpyrimidin-4(3H)-one have been synthesized and investigated for their analgesic and anti-inflammatory activities. Some derivatives have shown significant activity in this area, with certain compounds exhibiting more potent effects compared to reference standards like diclofenac sodium (Alagarsamy et al., 2007).

Crystal Structure Analysis

Research has been conducted on the crystal structure of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one analogs. Detailed analysis through techniques like X-ray crystal diffraction has provided insights into their molecular structure, which is valuable for understanding their biological interactions and potential therapeutic uses (Yılmaz et al., 2020).

Checkpoint Kinase Inhibition

2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, a related group of compounds, have been studied for their inhibitory properties against kinases like c-Src and the G2/M checkpoint kinase Wee1. These studies are crucial in developing new therapeutic agents for cancer treatment (Palmer et al., 2005).

Antioxidant Activity

Derivatives of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one have been evaluated for their antioxidant activities. They have shown potential in free radical scavenging and may serve as efficient inhibitors of free radical oxidation (Grabovskiy et al., 2019).

properties

IUPAC Name

2-anilino-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-9(2)13-12(15-11(8)16)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPHLTGBRIZBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-anilino-5,6-dimethylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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